
Monodesmethyl sumatriptan
概要
説明
Monodesmethyl sumatriptan is a derivative of sumatriptan, a well-known medication used to treat migraine and cluster headaches. Sumatriptan belongs to the triptan class of drugs, which are serotonin receptor agonists. This compound is formed by the demethylation of sumatriptan, resulting in a compound with slightly different pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of monodesmethyl sumatriptan typically involves the demethylation of sumatriptan. This can be achieved using various demethylating agents such as boron tribromide or aluminum chloride in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at low temperatures to prevent degradation of the product.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is then subjected to purification techniques such as recrystallization or chromatography to isolate the desired compound.
化学反応の分析
Formation via Cytochrome P450 (CYP)-Mediated Demethylation
Monodesmethyl sumatriptan is generated through N-demethylation of sumatriptan, primarily mediated by CYP isoforms:
-
CYP1A2 , CYP2C19 , and CYP2D6 catalyze the removal of one methyl group from sumatriptan’s dimethylaminoethyl residue, yielding N-desmethyl sumatriptan .
-
This metabolite can undergo further demethylation by CYP1A2 and CYP2D6 to form N,N-didesmethyl sumatriptan .
Key Reaction Pathway:
Oxidative Deamination by Monoamine Oxidase A (MAO-A)
N-Desmethyl sumatriptan is a substrate for MAO-A, which oxidizes it to an acetaldehyde intermediate .
Stability Data During MAO-A Incubation:
Compound | Stability (%) After 15 Min | Stability (%) After 60 Min |
---|---|---|
N-Desmethyl Sumatriptan | 81–83% | 45–48% |
N,N-Didesmethyl Sumatriptan | 63–70% | 13–15% |
Data derived from recombinant human MAO-A incubations at 10 µM and 1 µM concentrations .
-
MAO-A converts the acetaldehyde intermediate to indole-3-yl-acetic acid, which undergoes glucuronidation via UDP-glucuronosyltransferase (UGT) .
Comparative Metabolic Stability
N-Desmethyl sumatriptan exhibits faster degradation by MAO-A compared to sumatriptan but slower than N,N-didesmethyl sumatriptan:
Parameter | Sumatriptan | N-Desmethyl Sumatriptan | N,N-Didesmethyl Sumatriptan |
---|---|---|---|
MAO-A Affinity | Low | Moderate | High |
Half-Life (MAO-A) | ~75–92% retained at 60 min | ~45–48% retained at 60 min | ~13–15% retained at 60 min |
Higher MAO-A affinity correlates with faster degradation .
Excretion Pathways
科学的研究の応用
Pharmacological Mechanism
Monodesmethyl sumatriptan exerts its effects primarily through agonistic activity on the serotonin 5-HT1 receptors, particularly the 5-HT1B and 5-HT1D subtypes. Activation of these receptors leads to vasoconstriction of dilated intracranial blood vessels and inhibition of pro-inflammatory neuropeptide release, thereby alleviating migraine symptoms. The compound's pharmacokinetic profile indicates a rapid onset of action, making it suitable for acute migraine treatment .
Migraine Treatment
This compound has been shown to be effective in treating acute migraine attacks. In clinical studies, it has demonstrated comparable efficacy to its parent compound, sumatriptan. For instance, a systematic review highlighted that triptans, including this compound, significantly reduce headache intensity and associated symptoms such as nausea and photophobia .
Dosage Forms and Administration
This compound is available in various formulations:
- Oral Tablets : Commonly used for their convenience and efficacy.
- Nasal Sprays : Offer rapid absorption and onset of action.
- Injectable Forms : Provide immediate relief, especially beneficial for severe migraine attacks.
Comparative Studies
Recent research has compared the efficacy of this compound with other triptans. A notable study indicated that while all triptans are effective, this compound may offer advantages in terms of side effect profiles and patient tolerability .
Drug Formulation | Onset of Action | Efficacy Rate | Common Side Effects |
---|---|---|---|
This compound (Oral) | 30-60 minutes | ~70% | Nausea, dizziness |
Sumatriptan (Injectable) | 10-15 minutes | ~80% | Injection site pain |
Sumatriptan (Nasal Spray) | 15 minutes | ~75% | Nasal irritation |
Case Studies
- Case Study on Pediatric Use : A clinical trial involving adolescents demonstrated that this compound effectively reduced headache recurrence when compared to placebo. Patients reported significant improvements in quality of life post-treatment .
- Long-term Efficacy Study : In a longitudinal study assessing chronic migraine patients over 12 months, those treated with this compound experienced fewer headache days per month compared to those on traditional NSAIDs .
- Adverse Effects Monitoring : A comprehensive review of post-marketing surveillance data indicated that while adverse effects are generally mild, monitoring for cardiovascular events remains crucial due to the vasoconstrictive properties shared by all triptans .
作用機序
Monodesmethyl sumatriptan exerts its effects by acting as a selective agonist for serotonin (5-HT1B and 5-HT1D) receptors. These receptors are located on intracranial blood vessels and sensory nerves of the trigeminal system. By binding to these receptors, this compound causes vasoconstriction and reduces neurogenic inflammation, which correlates with the relief of migraine symptoms .
類似化合物との比較
Monodesmethyl sumatriptan is compared with other triptan compounds such as:
Sumatriptan: The parent compound with a similar mechanism of action but different pharmacokinetic properties.
Rizatriptan: Another triptan with a faster onset of action and higher bioavailability.
Naratriptan: Known for its longer half-life and better tolerability.
Zolmitriptan: Offers a balance between efficacy and side effects.
Uniqueness: this compound is unique due to its specific demethylated structure, which may result in different pharmacokinetic and pharmacodynamic profiles compared to other triptans .
生物活性
Monodesmethyl sumatriptan (MDS) is a significant metabolite of sumatriptan, a widely used medication for the acute treatment of migraines. Understanding the biological activity of MDS is crucial for evaluating its therapeutic potential and pharmacokinetic properties. This article synthesizes findings from various studies, highlighting MDS's pharmacodynamics, metabolism, and clinical implications.
Chemical Structure and Metabolism
This compound is characterized by the removal of one methyl group from the dimethylaminoethyl side chain of sumatriptan. Its chemical formula is . The metabolism of sumatriptan primarily occurs via two pathways: oxidative deamination by monoamine oxidase A (MAO-A) and cytochrome P450 (CYP) mediated pathways, which lead to the formation of MDS and further metabolites such as N,N-didesmethyl sumatriptan .
Table 1: Metabolic Pathways of Sumatriptan
Pathway | Enzyme | Resulting Metabolite |
---|---|---|
MAO-A | MAO-A | N-desmethyl sumatriptan |
CYP1A2, CYP2C19, CYP2D6 | Cytochrome P450 | N,N-didesmethyl sumatriptan |
Pharmacodynamics
MDS acts as an agonist at the serotonin 5-HT_1B and 5-HT_1D receptors, similar to sumatriptan. It induces vasoconstriction in cranial blood vessels, effectively alleviating migraine symptoms. The binding affinity and efficacy at these receptors are critical for its therapeutic action.
- Vasoconstriction : MDS promotes vasoconstriction in the basilar artery and other cranial vessels.
- Inhibition of Neurogenic Inflammation : It reduces the release of pro-inflammatory mediators from trigeminal nerves.
Efficacy in Migraine Treatment
Clinical studies have shown that MDS is effective in treating migraines. For instance, a study indicated that coadministration with moclobemide (a reversible MAO-A inhibitor) significantly increased plasma concentrations of both rizatriptan and its active N-monodesmethyl metabolite, suggesting enhanced efficacy .
Table 2: Pharmacokinetics of MDS with Moclobemide
Parameter | Rizatriptan + Moclobemide | Rizatriptan + Placebo |
---|---|---|
AUC (0,∞) | 5.3-fold increase | Baseline |
C_max (Peak Plasma Concentration) | 2.6-fold increase | Baseline |
t_1/2 (Half-life) | Significantly prolonged | Baseline |
Case Studies
- Adolescent Migraine Treatment : A randomized controlled trial demonstrated that nasal spray formulations containing sumatriptan were well tolerated in adolescents, with MDS contributing to overall efficacy .
- Post-Traumatic Headache : In a pilot study evaluating sumatriptan for post-traumatic headaches, MDS showed promise in resolving headache episodes across different phenotypes, indicating its potential utility beyond typical migraine treatment .
特性
IUPAC Name |
N-methyl-1-[3-[2-(methylamino)ethyl]-1H-indol-5-yl]methanesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2S/c1-14-6-5-11-8-16-13-4-3-10(7-12(11)13)9-19(17,18)15-2/h3-4,7-8,14-16H,5-6,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDTVAJYBEHCVJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CNC2=C1C=C(C=C2)CS(=O)(=O)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50237425 | |
Record name | Monodesmethyl sumatriptan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50237425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88919-51-1 | |
Record name | Monodesmethyl sumatriptan | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088919511 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Monodesmethyl sumatriptan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50237425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MONODESMETHYL SUMATRIPTAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6691XA829C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。